molecular formula C17H13NO2 B3268290 4-(2-Methylquinolin-4-yl)benzoic acid CAS No. 477585-40-3

4-(2-Methylquinolin-4-yl)benzoic acid

Cat. No. B3268290
CAS RN: 477585-40-3
M. Wt: 263.29 g/mol
InChI Key: TZHPKFFXSRKSCC-UHFFFAOYSA-N
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Description

4-(2-Methylquinolin-4-yl)benzoic acid, also known as 4-(2-methyl-4-quinolinyl)benzoic acid, is a chemical compound with the molecular formula C17H13NO2 . It has a molecular weight of 263.29 .


Synthesis Analysis

The synthesis of 2- and 4- (2-Methylquinolin-4-ylamino)benzoic acids and ethyl 4- (2-methylquinolin-4-ylamino)-benzoates having a substituent in the 6 (8)-position of the quinoline ring were synthesized by reaction of the corresponding substituted 4-chloro-2-methylquinolines with 2- and 4-aminobenzoic acids and ethyl 4-aminobenzoate .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C18H15NO3/c1-12-10-14 (16-4-2-3-5-17 (16)19-12)11-22-15-8-6-13 (7-9-15)18 (20)21/h2-10H,11H2,1H3, (H,20,21) .


Chemical Reactions Analysis

Intramolecular cyclization of 2- (2-methylquinolin-4-ylamino)benzoic acids in concentrated sulfuric acid gave 7-hydroxy-6-methyldibenzo [ b,h ] [1,6]naphthyridines, and ethyl 4- (2-methylquinolin-4-ylamino)benzoates were converted into 4- (2-methylquinolin-4-ylamino)benzoic acids by alkaline hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 293.32 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Key Intermediates : 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid is synthesized as a key intermediate for β-benzamido TACE inhibitors. This process involves steps like hydroxymethylation, chlorination, and etherification, resulting in a convenient and cost-effective method with a 47.5% yield (Li-Juan Xing, 2009).

  • Formation of Novel Compounds : 2- and 4-(2-Methylquinolin-4-ylamino)benzoic acids and their derivatives are synthesized by reacting substituted 4-chloro-2-methylquinolines with aminobenzoic acids. These compounds exhibit fluorescent properties, and their synthesis includes intramolecular cyclization and alkaline hydrolysis (A. Avetisyan et al., 2007).

Antimicrobial and Antiviral Properties

  • Antimicrobial Activity : Novel 4-anilinoquinazoline derivatives, synthesized from benzoic acid, demonstrate significant antibacterial activities against various bacteria, including E. coli and S. aureus. These compounds are evaluated for their antimicrobial properties using different techniques (Rezvan Rezaee Nasab et al., 2017).

  • Antiviral Properties : Certain derivatives of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one show distinct antiviral activity against Herpes simplex and vaccinia viruses. These compounds are synthesized by condensation reactions and evaluated for their in vitro antiviral potential (P. Selvam et al., 2010).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition for Steel : Benzimidazole derivatives based on 8-hydroxyquinoline, including compounds similar to 4-(2-Methylquinolin-4-yl)benzoic acid, act as effective corrosion inhibitors for steel in HCl solution. These compounds undergo comprehensive evaluation using techniques like potentiodynamic polarization and impedance spectroscopy (M. Rbaa et al., 2020).

Safety and Hazards

While specific safety and hazards information for 4-(2-Methylquinolin-4-yl)benzoic acid is not available, it is generally recommended to avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a cool, well-ventilated place .

properties

IUPAC Name

4-(2-methylquinolin-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-10-15(14-4-2-3-5-16(14)18-11)12-6-8-13(9-7-12)17(19)20/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHPKFFXSRKSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1-methylcarboxyphenylboronic acid (1.0 g, 5.6 mmol) and 4-bromo-2-methylquinoline (1.24 g, 5.6 mmol) in THF/aq K2CO3 was added Pd(PPh3)4 and the reaction was heated to 70° C. for 16 hr. Aqueous workup using NaHCO3 and EtOAc, column chromatography and saponification using the same conditions as for Example 214 gave the final product. MS found: (M+H)=264.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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